H-Lys-betaNA carbonate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of H-Lys-betaNA carbonate salt involves the reaction of L-lysine with β-naphthylamine in the presence of a carbonate source. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction mixture is often subjected to purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
H-Lys-betaNA carbonate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
H-Lys-betaNA carbonate salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound serves as a substrate for studying enzyme kinetics and activity, particularly aminopeptidase B.
Medicine: Research involving this compound contributes to understanding metabolic pathways and developing therapeutic agents.
Industry: It is utilized in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The mechanism of action of H-Lys-betaNA carbonate salt involves its interaction with specific enzymes, such as aminopeptidase B. The compound binds to the active site of the enzyme, facilitating the cleavage of peptide bonds. This interaction is crucial for studying enzyme kinetics and understanding the molecular pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
L-Lysine: An essential amino acid involved in protein synthesis.
β-Naphthylamine: An aromatic amine used in dye production and research.
L-Lysine β-naphthylamide: A related compound used as a substrate for enzyme studies.
Uniqueness
H-Lys-betaNA carbonate salt is unique due to its specific structure, which combines the properties of L-lysine and β-naphthylamine. This combination makes it an ideal substrate for studying aminopeptidase B activity and other biochemical processes .
Properties
IUPAC Name |
carbonic acid;2,6-diamino-N-naphthalen-2-ylhexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.CH2O3/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14;2-1(3)4/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20);(H2,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQTLIHEPYBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N.C(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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